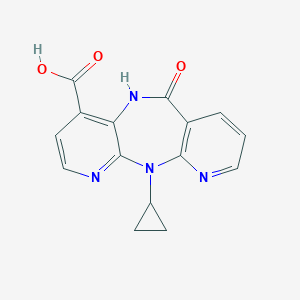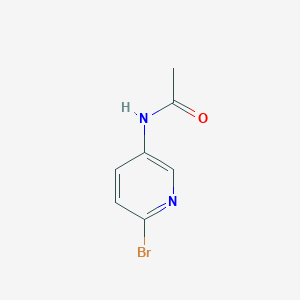![molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7](/img/structure/B57914.png)
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.
Métodos De Síntesis
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.
Aplicaciones Científicas De Investigación
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.
Propiedades
Número CAS |
75110-91-7 |
|---|---|
Nombre del producto |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1 |
Clave InChI |
KLNGFIBGXXNTLD-PBHICJAKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Sinónimos |
Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



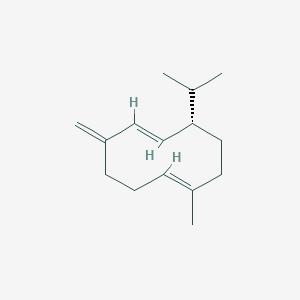
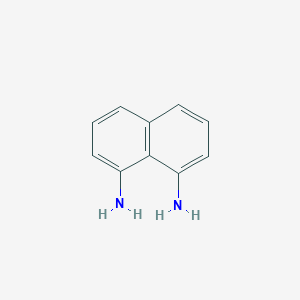
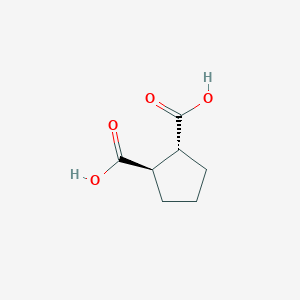
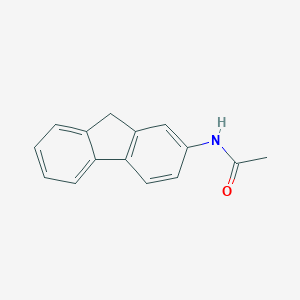
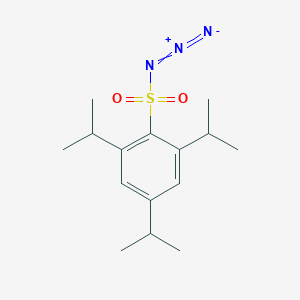
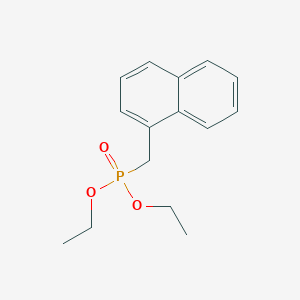
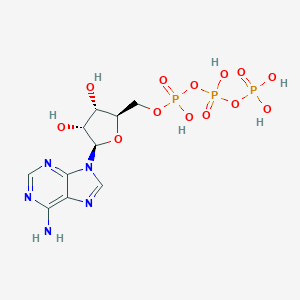
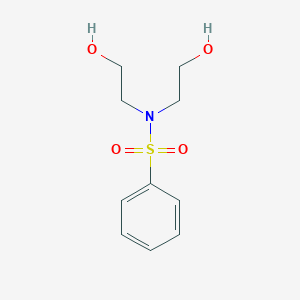
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
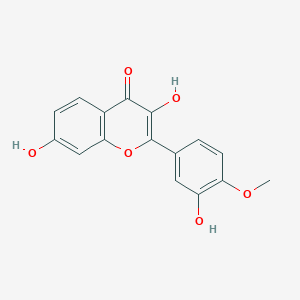
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
